molecular formula C12H15N3O5 B15178935 5-(1-Propynyl)-cytidine CAS No. 188254-40-2

5-(1-Propynyl)-cytidine

Cat. No.: B15178935
CAS No.: 188254-40-2
M. Wt: 281.26 g/mol
InChI Key: XXSIICQLPUAUDF-TURQNECASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Propynyl)-cytidine is a modified nucleoside where a propynyl group is attached to the 5-position of the cytidine molecule. This modification enhances the stability and binding affinity of nucleic acids, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Propynyl)-cytidine typically involves the Sonogashira cross-coupling reaction. This reaction uses palladium (Pd) as a catalyst and copper (Cu) as a co-catalyst to couple 5-iodocytidine with propargylamine. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 5-(1-Propynyl)-cytidine undergoes various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of this compound ketones or aldehydes.

    Reduction: Formation of this compound saturated derivatives.

    Substitution: Formation of various substituted cytidine derivatives.

Mechanism of Action

Comparison with Similar Compounds

    5-Methylcytidine: Similar in structure but with a methyl group instead of a propynyl group.

    5-Bromocytidine: Contains a bromine atom at the 5-position.

    5-Fluorocytidine: Contains a fluorine atom at the 5-position.

Comparison: 5-(1-Propynyl)-cytidine is unique due to its propynyl group, which provides enhanced stability and binding affinity compared to other similar compounds. This makes it particularly valuable in applications requiring high-affinity nucleic acid interactions, such as in the development of antisense oligonucleotides and triplex-forming oligonucleotides .

Properties

CAS No.

188254-40-2

Molecular Formula

C12H15N3O5

Molecular Weight

281.26 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one

InChI

InChI=1S/C12H15N3O5/c1-2-3-6-4-15(12(19)14-10(6)13)11-9(18)8(17)7(5-16)20-11/h4,7-9,11,16-18H,5H2,1H3,(H2,13,14,19)/t7-,8-,9-,11-/m1/s1

InChI Key

XXSIICQLPUAUDF-TURQNECASA-N

Isomeric SMILES

CC#CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CC#CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.